4,6-Dinitro-O-cresol, also known as 2-methyl-4,6-dinitrophenol or by its CAS number 534-52-1, belongs to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a cresol (methylphenol) structure. This compound was historically used as a pesticide until its ban in many regions due to its high toxicity. It is classified as a hazardous substance due to its reactivity and potential health risks, including acute toxicity and mutagenic properties .
The synthesis of 4,6-Dinitro-O-cresol typically involves the nitration of O-cresol using concentrated nitric acid in an aqueous-alcoholic medium. Various methods have been proposed:
These methods highlight the importance of controlling reaction conditions such as temperature and concentration to optimize yield.
The molecular formula for 4,6-Dinitro-O-cresol is , with a molecular weight of approximately 198.15 g/mol. The structure consists of a benzene ring substituted with two nitro groups at positions 4 and 6 and a methyl group at position 2. The structural representation can be summarized as:
O=N(=O)c1cc(c(c1C)O)N(=O)=O
The compound crystallizes into yellow prismatic solids that are sparingly soluble in water but soluble in organic solvents like acetone and ethanol .
4,6-Dinitro-O-cresol participates in various chemical reactions typical of dinitrophenolic compounds:
These reactions highlight the compound's reactivity and potential hazards associated with handling it.
The mechanism of action for 4,6-Dinitro-O-cresol primarily involves its role as an uncoupler of oxidative phosphorylation. This means it disrupts the normal function of mitochondria by allowing protons to leak across the mitochondrial membrane without generating ATP, leading to increased metabolic rates and potentially fatal hyperthermia under high exposure levels .
The physical properties of 4,6-Dinitro-O-cresol are notable:
These properties underscore the compound's hazardous nature and the need for careful handling.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2